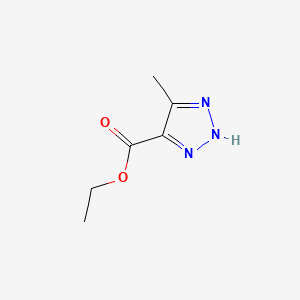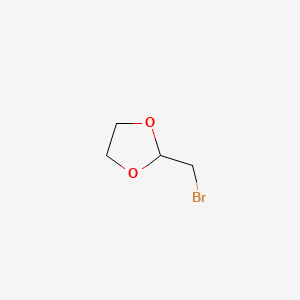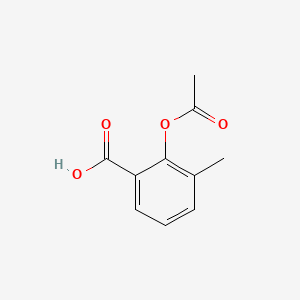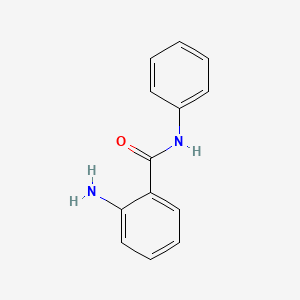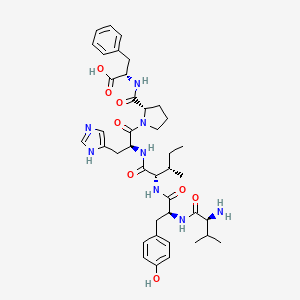
Angiotensin IV
Übersicht
Beschreibung
Angiotensin IV (Ang IV) is a peptide hormone that is part of the renin-angiotensin system (RAS), which regulates blood pressure . It is a naturally occurring substance in the body that causes the narrowing of blood vessels, thereby increasing blood pressure . Ang IV is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .
Synthesis Analysis
The synthesis of Angiotensin IV involves several steps. Renin, an aspartyl protease, catalyzes the specific cleavage of angiotensinogen to decapeptide angiotensin I (AI), which is the first and rate-limiting step in the RAS . The biologically inactive AI is then converted by angiotensin-converting enzyme (ACE) to the bioactive octapeptide, angiotensin II (AII) .
Molecular Structure Analysis
The molecular structure of Angiotensin IV is complex and has been the subject of numerous studies . It is an eighth amino acid peptide, which increases blood pressure within a complex regulatory and counterregulatory system .
Chemical Reactions Analysis
Angiotensin IV is involved in several chemical reactions. It is part of the renin-angiotensin system, which regulates blood pressure. Angiotensin I is converted to Angiotensin II, a substance that narrows blood vessels, by the angiotensin-converting enzyme (ACE) .
Wissenschaftliche Forschungsanwendungen
Cognitive Enhancement
Ang IV has been reported to improve memory and learning in rats when administered intracerebroventricularly . This hexapeptide and its analogues have shown positive effects on cognition, which have been explored in various experimental models such as Barnes maze, swim mazes, and radial arm mazes . The compound derived from Ang IV, known as compound 10, facilitates the formation of new functional synaptic connections and enhances long-term potentiation (LTP) in hippocampal slices, which is crucial for memory consolidation in animal models of Alzheimer’s disease .
Insulin-Regulated Aminopeptidase (IRAP) Inhibition
Ang IV serves as an inhibitor of IRAP, which is a main target for the peptide’s cognitive effects . Research efforts have focused on transforming the hexapeptide into more drug-like Ang IV peptidemimetics that serve as IRAP inhibitors. This has implications for the development of new therapeutic agents targeting conditions associated with cognitive decline .
Neuroprotection
The neuroprotective properties of Ang IV are linked to its ability to promote memory retention and retrieval. Studies have shown that Ang IV and its analogues, such as Nle-Ang IV and LVV-hemorphin-7, are strong promoters of memory retention and retrieval in rats, suggesting potential therapeutic applications for neurodegenerative diseases .
Peptidemimetic Development
The research on Ang IV has led to the development of small peptidemimetics that inhibit IRAP. These peptidemimetics are designed to mimic the structure and function of Ang IV, providing a platform for the creation of new drugs with improved stability and bioavailability compared to the native peptide .
Ang IV Analogues and Synaptic Function
Ang IV analogues have been studied for their impact on synaptic function. For example, compound 10, derived from Nle-Ang IV, has been shown to facilitate the formation of new functional synaptic connections and amplify memory consolidation, which is particularly relevant in the context of Alzheimer’s disease research .
Wirkmechanismus
Angiotensin IV’s mechanism of action is primarily through its vasoconstrictive properties, which increase blood pressure . It also stimulates the release of aldosterone from the adrenal cortex to promote sodium retention by the kidneys . Furthermore, it can dilate arteries and veins, thereby reducing arterial pressure and preload and afterload on the heart .
Safety and Hazards
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Angiotensin IV . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Future directions in Angiotensin IV research include further understanding of the molecular mechanisms underlying cardiac arrhythmias, which could lead to improved pharmacological treatment opportunities for patients suffering from cardiac arrhythmias . Additionally, the role of stem cell-based therapies in the cardiovascular system is being explored .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBGWDDCOJYQGY-KOQODJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347717 | |
| Record name | Angiotensin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
774.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Angiotensin IV | |
CAS RN |
23025-68-5, 12676-15-2 | |
| Record name | Angiotensin II, des-asp(1)-des-arg(2)-ile(5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Angiotensin IV | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001038 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



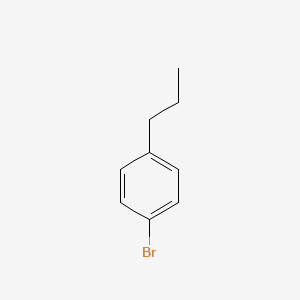


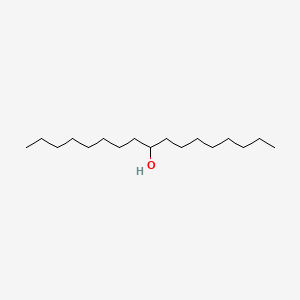
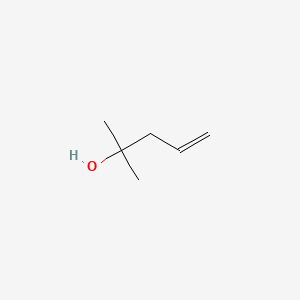


![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)

